Tripterifordin
Overview
Description
Tripterifordin is a natural compound isolated from the roots of Tripterygium wilfordii . It belongs to the chemical family of Diterpenoids . The IUPAC name of Tripterifordin is (1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo [10.3.3.15,8.01,11.02,8]nonadecan-13-one .
Synthesis Analysis
The synthesis of Tripterifordin has been described in several studies . The process involves the use of various spectroscopic methods, including 1H-1H COSY and heteronucleus-detected variants of the heteronuclear chemical shift .
Molecular Structure Analysis
Tripterifordin has a molecular formula of C20H30O3 and a molecular weight of 318.5 . Its structure includes several functional groups and rings, contributing to its unique chemical properties .
Chemical Reactions Analysis
While specific chemical reactions involving Tripterifordin are not detailed in the search results, it’s known that the compound belongs to the class of diterpenoids, which are known for their complex reactions and transformations .
Physical And Chemical Properties Analysis
Tripterifordin appears as a powder . It has a density of 1.2±0.1 g/cm3 . The boiling point is 485.1±45.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis of Tripterifordin
A study by Kobayashi et al. (2018) presented short syntheses of (-)-tripterifordin and (-)-neotripterifordin, potent inhibitors of HIV replication, from stevioside, a natural sweetener. The synthesis process involved key transformations such as reduction at C13 through tertiary chloride formation and a selective iodination at C20, yielding the compounds in a series of 9 and 11 steps, respectively (Kobayashi et al., 2018).
Therapeutic Potential in Autoimmune Diseases
Tripterifordin has been evaluated for its effects on autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Li et al. (2005) demonstrated that tripterine, derived from Tripterygium wilfordii, showed beneficial effects on experimental systemic lupus erythematosus in BALB/c mice. The study indicated a protective effect against renal glomerular injury, reduction in serum autoantibodies, and improvement in splenocyte proliferation (Li et al., 2005). Furthermore, Li et al. (2008) found that tripterine had a therapeutic effect on adjuvant arthritis in rats, signifying its potential in treating rheumatoid arthritis. The study highlighted tripterine's ability to inhibit paw swelling, bone destruction, and reduce serum levels of inflammatory markers (Li et al., 2008).
Inhibition of Endothelial Barrier Dysfunction
Wu et al. (2009) investigated the effect of tripterine on endothelial barrier dysfunction and hypothesized its role in inhibiting endogenous peroxynitrite formation. The study supports the potential of tripterine in preventing endothelial barrier dysfunction, which is crucial for managing inflammatory diseases (Wu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZPLYXGZZBCX-CJSYXLNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930366 | |
Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tripterifordin | |
CAS RN |
139122-81-9 | |
Record name | Tripterifordin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139122-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripterifordin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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